(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

mitoNEET iron-sulfur cluster mitochondrial dysfunction

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358406-62-8, MF C21H20FN3O, MW 349.41) is a fully synthetic, fluorine-bearing 4-anilinoquinoline-3-carboxamide. The molecule combines a 6-fluoro substituent on the quinoline core, an m-tolylamino donor at the 4-position, and a pyrrolidin-1-yl methanone at the 3-position of the quinoline ring.

Molecular Formula C21H20FN3O
Molecular Weight 349.409
CAS No. 1358406-62-8
Cat. No. B2397930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
CAS1358406-62-8
Molecular FormulaC21H20FN3O
Molecular Weight349.409
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
InChIInChI=1S/C21H20FN3O/c1-14-5-4-6-16(11-14)24-20-17-12-15(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24)
InChIKeyIAKHAFZLKNESCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358406-62-8) – A Structurally Differentiated 4-Anilinoquinoline for Targeted Kinase and Antiviral Screening


(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358406-62-8, MF C21H20FN3O, MW 349.41) is a fully synthetic, fluorine-bearing 4-anilinoquinoline-3-carboxamide. The molecule combines a 6-fluoro substituent on the quinoline core, an m-tolylamino donor at the 4-position, and a pyrrolidin-1-yl methanone at the 3-position of the quinoline ring [1]. This specific substitution pattern places it within the broad quinoline-kinase-inhibitor pharmacophore space, but the combination of a smaller pyrrolidine amide (vs. piperidine), a meta-tolyl group, and a C6-fluoro atom distinguishes it from many clinical-stage and preclinical 4-anilinoquinolines [2]. The compound has been registered in public bioactivity databases for mitoNEET and monoamine oxidase A (MAO-A) targets, and it appears in a patent family covering pyrrolidine-substituted quinolones that disrupt programmed ribosomal frameshifting (PRF) in RNA viruses [3].

1
Structurally differentiated 4-anilinoquinoline-3-carboxamide chemotype Pyrrolidine amide vs. common piperidine/morpholine analogs; 6-fluoro and m-tolylamino pattern
2
Reported engagement context for mitoNEET and MAO-A targets BindingDB-curated data supports polypharmacology screening workflows
3
Pyrrolidine-substituted quinolone scaffold aligns with antiviral PRF disruption screening Patent family covers −1 programmed ribosomal frameshifting modulators

Why Generic 4-Anilinoquinoline Replacement Cannot Substitute for (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone in Target-Selective Screening


4-Anilinoquinoline-3-carboxamides are a densely populated chemotype in kinase inhibitor libraries, yet subtle variations in the amide ring size, aniline substitution, and quinoline halogenation produce sharply divergent target selectivity profiles. The pyrrolidine amide in this compound (five-membered ring) imposes a different conformational preference and steric footprint compared to the more common piperidine (six-membered) or morpholine analogs, which can alter hinge-binding geometry in kinase ATP pockets [1]. The m-tolylamino group (3-methylaniline) further differentiates the compound from analogs bearing p-tolyl, unsubstituted aniline, or heteroaryl amines that dominate the TAM/MET inhibitor patent literature [2]. Empirically, the BindingDB-curated data show that this compound engages two therapeutically unrelated targets—mitoNEET (IC₅₀ 5.97 µM) and MAO-A (IC₅₀ 21.8 µM)—at micromolar concentrations [3]. These activities, while modest, demonstrate a polypharmacology profile that cannot be assumed for any close structural analog without explicit testing. For procurement decisions in target-based screening, reliance on a generic '4-anilinoquinoline' without these specific substituents risks losing the mitoNEET and MAO-A engagement that may be critical for phenotypic assay outcomes.

Amide ring size alters target selectivity profile
The pyrrolidine (5-membered) amide imposes different conformational constraints than the more common piperidine (6-membered) analog; hinge-binding geometry may shift in kinase assays.
m-Tolylamino substitution differentiates from p-tolyl or unsubstituted aniline series
This meta-methyl group is not interchangeable with para-tolyl or heteroaryl amines dominant in TAM/MET inhibitor patents, which may alter off-target profile.
Documented mitoNEET/MAO-A polypharmacology not transferable
The piperidine analog lacks publicly available target engagement data; substituting risks loss of the only verified activity fingerprint for this chemotype.

Quantitative Differentiation Evidence for (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone Relative to Structural Analogs and In-Class Candidates


MitoNEET Ligand Displacement: Pyrrolidine Analog Binding Affinity vs. Background and Compared to Established Inhibitor NL-1

In a scintillation proximity assay measuring displacement of [³H]-rosiglitazone from human recombinant C-terminal His-tagged cytosolic domain of mitoNEET (residues 32–108), the target compound demonstrated an IC₅₀ of 5.97 × 10³ nM (5.97 µM) [1]. This establishes the compound as a bona fide mitoNEET ligand, albeit with relatively modest affinity. For context, the reference mitoNEET inhibitor NL-1 exhibits IC₅₀ values of 47.35 µM and 56.26 µM against REH and REH/Ara-C leukemia cell lines, respectively , though note that these are cell-based proliferation assays rather than direct binding measurements. The target compound's pyrrolidine amide distinguishes it from the piperidine analog, which has not been reported with mitoNEET binding data, making the pyrrolidine variant the only compound in this specific 4-anilinoquinoline subclass with publicly documented mitoNEET engagement.

MitoNEET binding vs. NL-1 reference
Head-to-head
IC₅₀ 5.97 µM (target compound, biochemical [³H]-rosiglitazone displacement) vs. NL-1 IC₅₀ 47.35–56.26 µM (cell proliferation, not direct binding)
Supports mitoNEET engagement context; assay-format mismatch precludes direct potency comparison.
BindingDB/ChEMBL data; comparator values from cellular assays.
mitoNEET iron-sulfur cluster mitochondrial dysfunction

Monoamine Oxidase A (MAO-A) Inhibition: Target Compound Activity vs. Clinically Used MAO-A Inhibitors

The target compound inhibited human recombinant MAO-A with an IC₅₀ of 2.18 × 10⁴ nM (21.8 µM), as measured by fluorimetric detection of 4-hydroxyquinoline formation from kynuramine substrate [1]. This potency is substantially weaker than clinically used MAO-A inhibitors: clorgyline exhibits an IC₅₀ of approximately 1–10 nM in comparable recombinant MAO-A assays, and moclobemide shows an IC₅₀ of ~100–500 nM [2]. Nevertheless, the compound represents a structurally novel MAO-A ligand chemotype distinct from the propargylamine (clorgyline) and morpholine (moclobemide) scaffolds. The closely related piperidine analog has not been reported in MAO-A assays. This quinoline-based MAO-A activity, although weak, may contribute to off-target pharmacology considerations in kinase-targeted programs.

MAO-A inhibition vs. clinical inhibitors
Cross-study comparable
IC₅₀ 21.8 µM (target) vs. clorgyline ~1–10 nM, moclobemide ~100–500 nM
Novel chemotype for MAO-A; potency context modest, differentiates from piperidine analog without data.
Structural novelty may offer alternative polypharmacology probe.
monoamine oxidase A neurochemistry antidepressant screening

Ring-Size Differentiation: Pyrrolidine vs. Piperidine Amide Conformational Effects on Target Engagement Profile

The target compound employs a pyrrolidine (five-membered) amide at the quinoline 3-position, while the most closely related commercially cataloged analog bears a piperidine (six-membered) amide—(6-fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone . In quinoline-3-carboxamide kinase inhibitor series, the amide ring size directly influences the dihedral angle between the carboxamide plane and the quinoline ring, impacting ATP-binding site complementarity [1]. The pyrrolidine ring restricts the accessible conformational space of the amide carbonyl orientation relative to the piperidine, which can reorient the key hydrogen-bonding interactions with the kinase hinge region. Empirically, the two compounds show divergent bioactivity fingerprints: the pyrrolidine analog has documented mitoNEET (IC₅₀ 5.97 µM) and MAO-A (IC₅₀ 21.8 µM) activities [2], while no equivalent data have been published for the piperidine analog. This data asymmetry, while not constituting a direct head-to-head comparison, is consistent with ring-size-dependent target selectivity.

Pyrrolidine vs. piperidine ring size SAR
Class-level inference
Conformational constraints of 5- vs. 6-membered amide alter hinge-binding potential; no comparator bioactivity data available.
Procurement must consider non-interchangeable target profiles despite single methylene difference.
SAR precedent from quinoline kinase inhibitor literature; data to verify.
structure-activity relationship conformational analysis kinase inhibitor design

Substituent-Enabled Antiviral Screening Potential: Pyrrolidine-Substituted Quinolone Programmed Ribosomal Frameshifting (PRF) Disruption

US Patent Application US20230364074A1, filed in 2021, specifically claims pyrrolidine-substituted quinolone compounds as disruptors of −1 programmed ribosomal frameshifting (PRF) in RNA viruses, including SARS-CoV-2 [1]. The patent's generic Formula (I) encompasses the structural features present in the target compound: a quinoline/quinolone core, a pyrrolidine substituent, and an aminoaryl group. This target compound's combination of a 6-fluoro substituent and an m-tolylamino group falls within the claimed chemical space, though the specific compound is not individually exemplified. The patent explicitly demonstrates that compounds of this class reduce −1 PRF efficiency in dual-luciferase reporter assays, with exemplified compounds achieving PRF inhibition in the 1–10 µM range [1]. In contrast, the piperidine analog is not covered by the pyrrolidine-specific claims, and morpholine or piperazine analogs of the 4-anilinoquinoline series (dominant in kinase patent literature) are structurally excluded from this antiviral mechanism.

Antiviral PRF disruption patent context
Class-level inference
Pyrrolidine-substituted quinolone scaffold falls within generic Formula (I) of US20230364074A1; exemplified analogs active at 1–10 µM in dual-luciferase −1 PRF assays.
Mechanistically distinct antiviral screening entry; piperidine/morpholine analogs not covered.
Target compound not individually exemplified; class-level extrapolation.
programmed ribosomal frameshifting SARS-CoV-2 antiviral drug discovery

Highest-Value Application Scenarios for (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone Based on Verified Differentiation Evidence


Mitochondrial Dysfunction and Ferroptosis Screening Libraries

The compound's experimentally confirmed mitoNEET binding (IC₅₀ 5.97 µM in [³H]-rosiglitazone displacement assay) makes it a suitable entry for phenotypic screening panels targeting mitochondrial iron-sulfur cluster dysregulation, ferroptosis, and inflammation [1]. Because mitoNEET modulation is implicated in traumatic brain injury, Parkinson's disease models, and LPS-induced inflammatory responses, this compound provides a structurally tractable starting point for medicinal chemistry optimization that the piperidine analog cannot match due to absent target engagement data [2].

Antiviral Drug Discovery Targeting Programmed Ribosomal Frameshifting (PRF)

The compound's pyrrolidine-substituted quinoline scaffold aligns with the generic claims of US Patent US20230364074A1, which describes disruption of −1 PRF in SARS-CoV-2 and other RNA viruses [3]. For virology groups building compound collections to screen for frameshifting inhibitors, this molecule represents the intersection of a mechanistically novel antiviral target (PRF) with a scaffold that is chemically distinct from traditional kinase-focused 4-anilinoquinolines. The compound's 6-fluoro and m-tolylamino substituents provide two vectors for SAR exploration within the PRF-disruptor chemotype.

Polypharmacology Profiling in Neuroinflammation and Dual MAO-A / MitoNEET Target Programs

The combination of mitoNEET binding (IC₅₀ 5.97 µM) and MAO-A inhibition (IC₅₀ 21.8 µM) gives this compound a distinctive dual-target polypharmacology fingerprint [1]. In neuroinflammatory disease models where both mitochondrial dysfunction and monoamine dysregulation are implicated, this compound can serve as a probe to disentangle target contributions, provided its modest potency is accounted for in experimental design. Procurement of the pyrrolidine variant rather than the piperidine analog is essential here, as the piperidine analog lacks publicly documented engagement of either target.

Kinase Inhibitor Selectivity Panel Reference Compound

The 4-anilinoquinoline-3-carboxamide chemotype is heavily represented in TAM (Axl, Mer, Tyro3) and MET kinase inhibitor patents [4]. This compound, with its smaller pyrrolidine amide and m-tolylamino substituents, can serve as a selectivity reference compound to probe how amide ring size shifts kinase polypharmacology away from the morpholine/piperidine-dominated patent landscape. Its profile, which includes mitoNEET and MAO-A activities absent from the kinase patent exemplars, can help kinome-wide profiling efforts identify off-target liabilities specific to this substitution pattern.

Application
Selection Property
Validation Focus
Mitochondrial dysfunction & ferroptosis screening
Reported mitoNEET binding
Target engagement confirmation in mitoNEET-relevant models
Antiviral PRF disruption research
Pyrrolidine scaffold patent alignment
−1 PRF reporter assay validation
Neuroinflammation dual-target polypharmacology profiling
Dual mitoNEET/MAO-A engagement context
Pathway disentanglement studies with modest potency awareness
Kinase inhibitor selectivity panel reference
4-Anilinoquinoline chemotype with distinct amide ring
Kinome-wide off-target profiling vs. morpholine/piperidine series
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